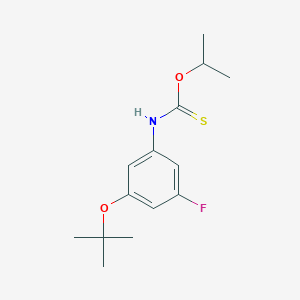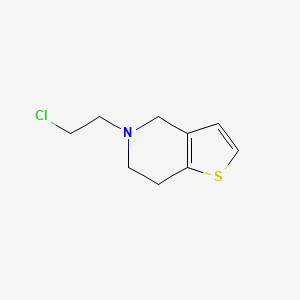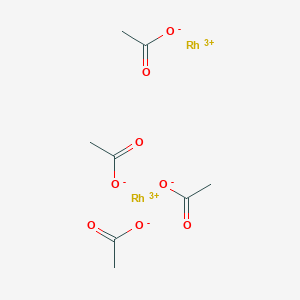
Di-rhodium tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(II) acetate dimer: is a coordination compound with the formula Rh₂(OOCCH₃)₄. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water . It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dimer is typically synthesized by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product is the bis(methanol) complex, which can be easily desolvated to obtain the final product . Another method involves refluxing rhodium hydroxide in glacial acetic acid for an extended period .
Industrial Production Methods: Industrial production methods for rhodium(II) acetate dimer are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(II) acetate dimer undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It is involved in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Common Reagents and Conditions:
Cyclopropanation of Alkenes: Rhodium(II) acetate dimer is used as a catalyst in the presence of diazo compounds.
Oxidation of Alcohols: It requires an oxidizing agent such as molecular oxygen or hydrogen peroxide.
Insertion into C-H and X-H Bonds: This reaction involves diazo compounds and can occur under mild conditions.
Major Products Formed:
Cyclopropanes: From cyclopropanation reactions.
Aldehydes and Ketones: From oxidation of alcohols.
Functionalized Alkanes: From insertion reactions.
Wissenschaftliche Forschungsanwendungen
Rhodium(II) acetate dimer has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which rhodium(II) acetate dimer exerts its catalytic effects involves the formation of a rhodium-carbenoid intermediate. This intermediate can insert into C-H and X-H bonds, facilitating various transformations . The molecular targets include alkenes, alcohols, and diazo compounds, and the pathways involve the formation of cyclopropanes, aldehydes, and ketones .
Vergleich Mit ähnlichen Verbindungen
- Rhodium(III) acetate
- Rhodium(II) octanoate
- Rhodium(II) trifluoroacetate
- Copper(II) acetate
- Chromium(II) acetate
Comparison: Rhodium(II) acetate dimer is unique due to its high reactivity and versatility as a catalyst. Unlike rhodium(III) acetate, it can form stable carbenoid intermediates, making it more effective in cyclopropanation and insertion reactions . Compared to copper(II) and chromium(II) acetates, rhodium(II) acetate dimer exhibits higher catalytic efficiency and selectivity .
Eigenschaften
Molekularformel |
C8H12O8Rh2+2 |
|---|---|
Molekulargewicht |
441.99 g/mol |
IUPAC-Name |
rhodium(3+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+3/p-4 |
InChI-Schlüssel |
VUPQHSHTKBZVML-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3].[Rh+3] |
Physikalische Beschreibung |
Green powder; Insoluble in water; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



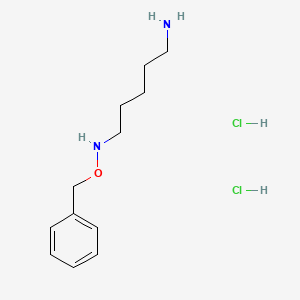
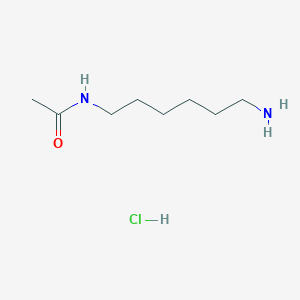
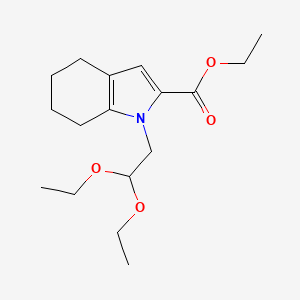
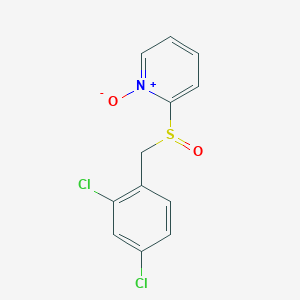
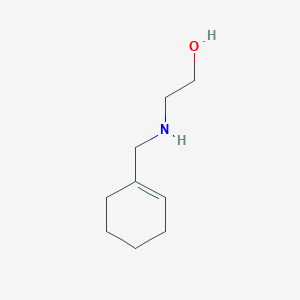
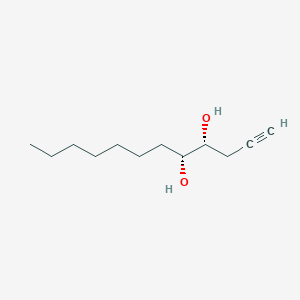
![1-Bromo-4-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B8523674.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-6-(4-amino-1-piperidinyl)-4-(methylthio)-](/img/structure/B8523680.png)
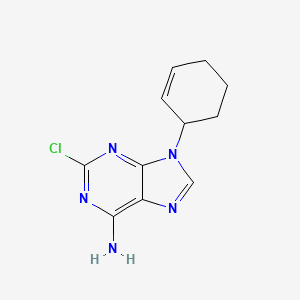
![[(2R)-1-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-propan-2-yl]oxymethylphosphonic acid](/img/structure/B8523692.png)
![2-[(4-bromophenoxy)methyl]-6-methylpyridine](/img/structure/B8523699.png)
